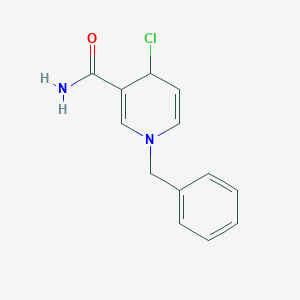
1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide is an organic compound belonging to the class of dihydropyridines Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under reflux conditions in ethanol . This method is favored for its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic and chloro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nucleophiles, and bases are used under various conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Applications De Recherche Scientifique
1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a calcium channel blocker.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine derivatives, which are well-known calcium channel blockers .
Comparaison Avec Des Composés Similaires
- Nifedipine
- Amlodipine
- Nicardipine
Comparison: 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide shares structural similarities with other dihydropyridines but is unique due to its specific substituents at the benzylic and chloro positions. These modifications can influence its pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of selectivity and efficacy .
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and mechanism of action make it a valuable subject for ongoing research and development.
Propriétés
Numéro CAS |
105762-83-2 |
|---|---|
Formule moléculaire |
C13H13ClN2O |
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
1-benzyl-4-chloro-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13ClN2O/c14-12-6-7-16(9-11(12)13(15)17)8-10-4-2-1-3-5-10/h1-7,9,12H,8H2,(H2,15,17) |
Clé InChI |
RGPQFAJTCCSDMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC(C(=C2)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)


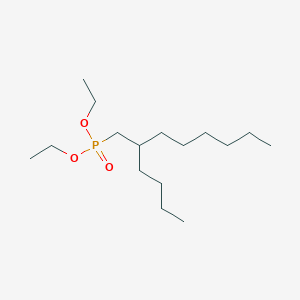
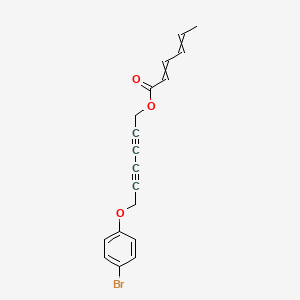
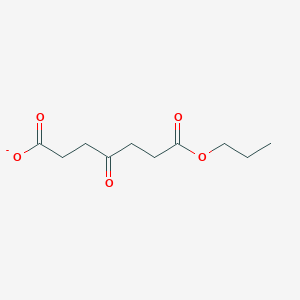


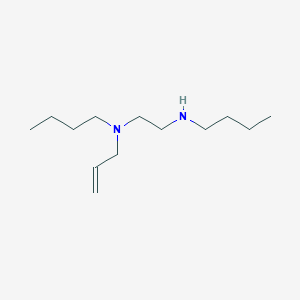
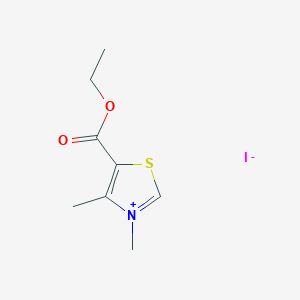

![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)

![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
